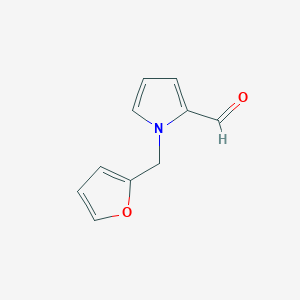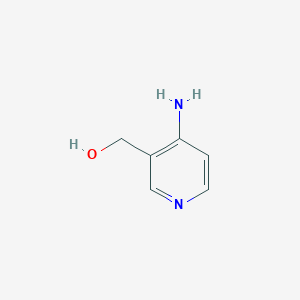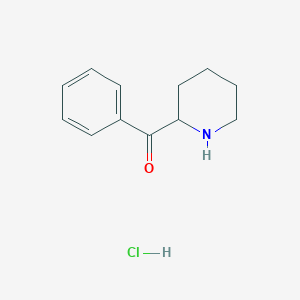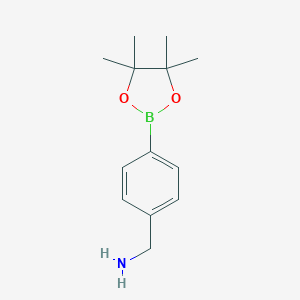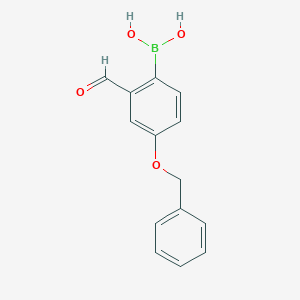
2''-O-Coumaroyljuglanin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’'-O-Coumaroyljuglanin is a flavone glycoside isolated from the herbs of Abies delavayi . It has a molecular formula of C29H24O12 .
Molecular Structure Analysis
The molecular structure of 2’'-O-Coumaroyljuglanin is represented by the SMILES notation:O=C1C(O[C@H]2C@@HO2)O)OC(/C=C/C3=CC=C(O)C=C3)=O)=C(C4=CC=C(O)C=C4)OC5=CC(O)=CC(O)=C15 . The molecular weight is 564.49 . Physical And Chemical Properties Analysis
2’'-O-Coumaroyljuglanin is a yellow powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .科学的研究の応用
Fluorescent Chemosensors
Coumarin derivatives, including compounds like 2''-O-Coumaroyljuglanin, are used in the design of small-molecule fluorescent chemosensors. These chemosensors find applications in molecular recognition, molecular imaging, bioorganic chemistry, analytical chemistry, materials chemistry, and medical science (Cao et al., 2019).
Stability and Color Variation Studies
Studies on compounds like this compound have shown potential in understanding color variation and stability in various pH conditions, which is significant in food chemistry and the development of colorants (Fossen et al., 1998).
Biological Activities Research
The coumarin scaffold, as found in this compound, is widely studied for its diverse biological activities. This research encompasses a range of applications, including the treatment of various diseases and potential uses in agrochemicals, cosmetics, and fragrances (Annunziata et al., 2020).
Photoactivatable Fluorescent Tags
Coumarin-based compounds are developed as photoactivatable fluorescent tags. These are used in scientific disciplines such as biochemistry, clinical pathology, and intraoperative surgery (Guillou et al., 2022).
Synthetic Methods in Pharmaceutical Development
Research into the synthetic methods for preparing coumarin-based compounds, like this compound, has significant implications in pharmaceuticals, especially in the development of new drugs with antitumor, antioxidant, anti-inflammatory, and antimicrobial activities (Francisco et al., 2020).
Fluorescence Sensors for Metal Ions
Coumarin derivatives are utilized in developing selective fluorescence sensors for metal ions. This application is crucial in analytical chemistry and biological systems for monitoring metal ions (Jung et al., 2009).
Self-Association Studies in Food Chemistry
Studies on the self-association behavior of compounds related to this compound, like acylated anthocyanins, are crucial for developing stable food colorants and understanding their molecular behavior (Fernandes et al., 2015).
Antitumor Activities in Cancer Research
Compounds structurally related to this compound have been studied for their antitumor activities, particularly in the context of lung cancer, demonstrating potential in cancer therapeutics (Peng et al., 2015).
Chemosensors for Environmental and Biological Applications
Coumarin-based chemosensors are developed for detecting specific ions in the environment and biological systems, highlighting their utility in environmental monitoring and biological research (Maity et al., 2011).
Antioxidant Studies in Medical Research
Research on the antioxidant properties of coumarin derivatives has implications in understanding their role in various medical conditions, such as diabetes (Rajarajeswari & Pari, 2011).
生化学分析
Biochemical Properties
2’‘-O-Coumaroyljuglanin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby exerting its antioxidant effects . Additionally, 2’'-O-Coumaroyljuglanin interacts with proteins involved in inflammatory responses, modulating their activity and reducing inflammation . These interactions highlight the compound’s potential therapeutic applications in managing oxidative stress and inflammation-related diseases.
Cellular Effects
2’‘-O-Coumaroyljuglanin exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 2’‘-O-Coumaroyljuglanin can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes . It also affects cell signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation . Furthermore, 2’'-O-Coumaroyljuglanin has been shown to alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of 2’‘-O-Coumaroyljuglanin involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, 2’'-O-Coumaroyljuglanin can inhibit the activity of certain kinases, leading to the downregulation of signaling pathways involved in cell proliferation and survival . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions contribute to the compound’s overall biological effects, including its antioxidant, anti-inflammatory, and anticancer activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’‘-O-Coumaroyljuglanin can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2’‘-O-Coumaroyljuglanin is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to 2’'-O-Coumaroyljuglanin has been associated with sustained antioxidant and anti-inflammatory effects in in vitro and in vivo studies . The compound’s efficacy may decrease over time due to degradation and reduced bioavailability.
Dosage Effects in Animal Models
The effects of 2’‘-O-Coumaroyljuglanin vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, 2’'-O-Coumaroyljuglanin may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
2’‘-O-Coumaroyljuglanin is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence the activity of enzymes involved in the metabolism of flavonoids and other bioactive compounds . Additionally, 2’'-O-Coumaroyljuglanin can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization . These interactions contribute to the compound’s overall metabolic effects and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2’‘-O-Coumaroyljuglanin within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active and passive transport mechanisms . Once inside the cells, 2’'-O-Coumaroyljuglanin can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms play a crucial role in determining the compound’s bioavailability and efficacy.
Subcellular Localization
2’‘-O-Coumaroyljuglanin exhibits specific subcellular localization, which can affect its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The subcellular localization of 2’'-O-Coumaroyljuglanin is crucial for its interactions with biomolecules and its overall biological effects.
特性
IUPAC Name |
[(2S,3R,4S,5S)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24O12/c30-13-21-24(36)28(40-22(35)10-3-14-1-6-16(31)7-2-14)29(39-21)41-27-25(37)23-19(34)11-18(33)12-20(23)38-26(27)15-4-8-17(32)9-5-15/h1-12,21,24,28-34,36H,13H2/b10-3+/t21-,24-,28+,29-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIKFIFUIPULCE-QRJDQECMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OC2C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O[C@@H]2[C@H]([C@@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
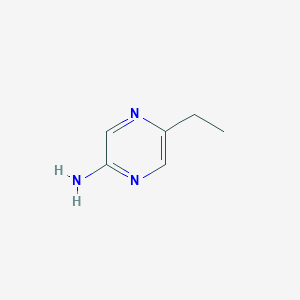
![(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole](/img/structure/B111721.png)
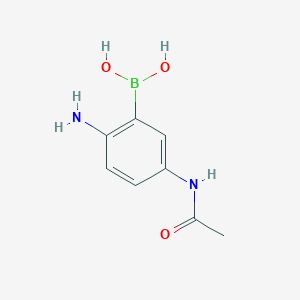

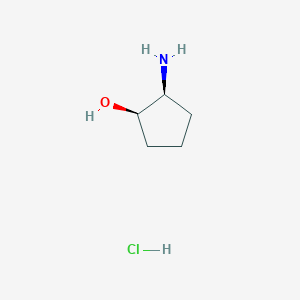
![N-[(3R)-piperidin-3-yl]acetamide](/img/structure/B111767.png)
![(2S)-3-[4-(Aminomethyl)phenyl]-2-[(tert-butoxy)carbonylamino]propanoic acid](/img/structure/B111777.png)
